molecular formula C25H44O4Si B13448525 Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin

Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin

Cat. No.: B13448525
M. Wt: 436.7 g/mol
InChI Key: XHIDLZUVXSYVBS-YHTFOKLHSA-N
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Description

Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is a derivative of Lovastatin, a well-known cholesterol-lowering agent. The presence of tert-Butyldimethylsilyl ether and Des-2-Methylbutanoyl chloride groups enhances its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves multiple steps. One of the key steps is the protection of hydroxyl groups using tert-Butyldimethylsilyl chloride (TBDMS-Cl). This reaction typically requires the presence of a base such as imidazole and a solvent like dimethylformamide (DMF) to proceed efficiently . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the protected product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and maximize yield, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or NH3 in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin has several scientific research applications:

Mechanism of Action

The mechanism of action of Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, making it effective in managing hypercholesterolemia.

Comparison with Similar Compounds

Similar Compounds

    Lovastatin: The parent compound, primarily used as a cholesterol-lowering agent.

    Simvastatin: A derivative of Lovastatin with similar cholesterol-lowering properties.

    Atorvastatin: Another statin with a more potent effect on cholesterol levels.

Uniqueness

Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is unique due to the presence of the tert-Butyldimethylsilyl ether and Des-2-Methylbutanoyl chloride groups, which enhance its stability and reactivity. These modifications make it a valuable intermediate in synthetic organic chemistry, offering advantages over its parent compound and other similar statins.

Properties

Molecular Formula

C25H44O4Si

Molecular Weight

436.7 g/mol

IUPAC Name

(4R,6R)-6-[2-[(1S,2S,4aR,6S,8S,8aS)-8-hydroxy-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyoxan-2-one

InChI

InChI=1S/C25H44O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,16-22,24,26H,10-15H2,1-7H3/t16-,17-,18-,19+,20+,21-,22-,24-/m0/s1

InChI Key

XHIDLZUVXSYVBS-YHTFOKLHSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@H](C1)O)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1CC2C=CC(C(C2C(C1)O)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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